molecular formula C16H25ClN2O2S B2393650 N-[(4-Aminooxan-4-yl)methyl]-2-(4-methylphenyl)sulfanylpropanamide;hydrochloride CAS No. 2418668-17-2

N-[(4-Aminooxan-4-yl)methyl]-2-(4-methylphenyl)sulfanylpropanamide;hydrochloride

Cat. No.: B2393650
CAS No.: 2418668-17-2
M. Wt: 344.9
InChI Key: XLIVMESWSNZLQC-UHFFFAOYSA-N
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Description

N-[(4-Aminooxan-4-yl)methyl]-2-(4-methylphenyl)sulfanylpropanamide;hydrochloride is a chemical compound with the molecular formula C16H24N2O2S·HClThis compound is characterized by the presence of an aminooxan ring, a methylphenyl group, and a sulfanylpropanamide moiety, which contribute to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-Aminooxan-4-yl)methyl]-2-(4-methylphenyl)sulfanylpropanamide;hydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Aminooxan Ring: The aminooxan ring is synthesized through a cyclization reaction involving appropriate starting materials under controlled conditions.

    Attachment of the Methylphenyl Group: The methylphenyl group is introduced via a nucleophilic substitution reaction, where a suitable methylphenyl halide reacts with the intermediate compound.

    Formation of the Sulfanylpropanamide Moiety:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This includes the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

N-[(4-Aminooxan-4-yl)methyl]-2-(4-methylphenyl)sulfanylpropanamide;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amine derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.

    Substitution: Various nucleophiles such as halides, amines, or thiols; reactions are conducted in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at moderate temperatures.

Major Products

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[(4-Aminooxan-4-yl)methyl]-2-(4-methylphenyl)sulfanylpropanamide;hydrochloride involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target specific enzymes or receptors, leading to modulation of their activities.

    Pathways Involved: It can influence various biochemical pathways, including those involved in cell signaling, apoptosis, and metabolic processes.

The exact mechanism of action may vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Properties

IUPAC Name

N-[(4-aminooxan-4-yl)methyl]-2-(4-methylphenyl)sulfanylpropanamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O2S.ClH/c1-12-3-5-14(6-4-12)21-13(2)15(19)18-11-16(17)7-9-20-10-8-16;/h3-6,13H,7-11,17H2,1-2H3,(H,18,19);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLIVMESWSNZLQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SC(C)C(=O)NCC2(CCOCC2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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